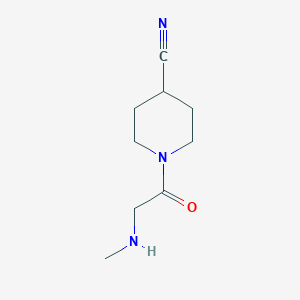![molecular formula C10H15N3O3 B1479018 5-(3-aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2098073-51-7](/img/structure/B1479018.png)
5-(3-aminopropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
In the realm of organic synthesis, these compounds serve as key intermediates for synthesizing a wide range of heterocyclic compounds. For instance, a study highlighted a convenient ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, showcasing the efficiency of using ultrasound irradiation in synthesizing complex molecules with high yields and in short reaction times (Nikpassand et al., 2010). Another study detailed the structural identification between phthalazine-1,4-diones and N-aminophthalimides, underlining the importance of these compounds in exploring nitrogen cyclization and tautomerization, pivotal for designing drugs and functional materials (Chung et al., 2021).
Pharmacological Studies
Beyond organic synthesis, pyrrolo[3,4-c]pyridine derivatives are explored for their pharmacological potentials. A study on the synthesis, characterization, and antimicrobial evaluation of novel pyridone derivatives indicated that these compounds could be promising candidates for developing new antimicrobial agents. The study demonstrated the compounds' reactivity and the subsequent synthesis of derivatives with notable antibacterial and antifungal properties (Elgemeie et al., 2017). Another study focused on the multicomponent synthesis of novel heterocyclic scaffolds like 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, discovered to possess antibacterial activities, further highlighting the potential of these compounds in medicinal chemistry (Frolova et al., 2011).
Propiedades
IUPAC Name |
5-(3-aminopropanoyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c11-3-1-8(14)13-4-2-6-7(5-13)10(16)12-9(6)15/h6-7H,1-5,11H2,(H,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDWIQXEESYRON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C(=O)NC2=O)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1478940.png)
![5-(2-aminoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478942.png)
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478944.png)
![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)butanoic acid](/img/structure/B1478946.png)
![4-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobutanoic acid](/img/structure/B1478948.png)
![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butanoic acid](/img/structure/B1478949.png)
![(6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478950.png)
![2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1478951.png)
![8-(Methoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1478953.png)
![3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478955.png)
![3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B1478956.png)
![1-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478958.png)